methyl 8-methoxy-2H-chromene-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 8-methoxy-2H-chromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-14-10-5-3-4-8-6-9(12(13)15-2)7-16-11(8)10/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQJRPILTBWKFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(=C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601247322 | |
| Record name | Methyl 8-methoxy-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601247322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177496-82-1 | |
| Record name | Methyl 8-methoxy-2H-1-benzopyran-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177496-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 8-methoxy-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601247322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for Methyl 8 Methoxy 2h Chromene 3 Carboxylate
Established Synthetic Pathways to the 2H-Chromene Core
The foundational step in synthesizing the target compound is the construction of the 2H-chromene ring system. Various established pathways have been developed by organic chemists to create this heterocyclic framework, often focusing on ring-closing strategies. msu.edu These methods provide access to a wide array of chromene derivatives that can be further modified.
The Knoevenagel condensation is a cornerstone reaction in the synthesis of chromene-3-carboxylate derivatives. sapub.orgresearchgate.netresearchgate.net This reaction typically involves the condensation of an ortho-hydroxybenzaldehyde with an active methylene (B1212753) compound, such as a malonic ester, in the presence of a basic catalyst. gaacademy.orgresearchgate.net For the synthesis of the 8-methoxy variant, 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin) is the standard starting material, which directly installs the methoxy (B1213986) group at the desired position. sapub.orgresearchgate.net
The reaction with dimethyl or diethyl malonate proceeds via a tandem sequence. Initially, the Knoevenagel adduct is formed, which then undergoes an intramolecular Michael addition (oxa-Michael reaction) followed by cyclization and dehydration to yield the chromene ring. gaacademy.org While this method is highly effective, it often yields the 2-oxo-2H-chromene (coumarin) derivative, specifically methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate. sapub.orgresearchgate.net This coumarin (B35378) serves as a key intermediate that can be subsequently reduced to the desired 2H-chromene. The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield.
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| o-Vanillin and Dimethyl Malonate | Piperidine (B6355638) acetate (B1210297), Lithium sulfate (B86663), Ultrasound, 50°C | Methyl-8-methoxy-2-oxo-2H-chromene-3-carboxylate | 97% | sapub.orgresearchgate.net |
| 3-Ethoxysalicylaldehyde and Diethyl Malonate | Piperidine, Ethanol (B145695), Reflux | Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate | Not specified | researchgate.net |
| 3-Methoxysalicylaldehyde and Diethyl Malonate | Triethylamine (B128534), Ethanol, Reflux | Ethyl 8-methoxycoumarin-3-carboxylate | Not specified | gaacademy.org |
| Salicylaldehyde (B1680747) and Diethyl Malonate | Piperidine, Acetic acid, Toluene, Reflux | Ethyl 2-oxo-2H-chromene-3-carboxylate | 84% | mdpi.com |
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecular scaffolds like chromenes in a single step. rsc.org These reactions combine three or more starting materials in a one-pot procedure, minimizing waste and simplifying purification processes. A common MCR for chromene synthesis involves the reaction of a salicylaldehyde, an active methylene compound (like malononitrile), and a third component. rsc.orgresearchgate.net
For instance, a one-pot, three-component reaction of salicylaldehydes, acetylacetone, and an alcohol can be catalyzed by tetra-n-butylammonium fluoride (B91410) (TBAF) to produce alkoxy-substituted 2H-chromenes. researchgate.net Another green synthesis approach utilizes pyridine-2-carboxylic acid as a sustainable catalyst for the reaction between substituted aldehydes, malononitrile, and dimedone to create 2-amino-4H-chromene derivatives. rsc.org These MCR strategies highlight the versatility and efficiency of building the chromene core with various substitutions.
| Reaction Type | Components | Catalyst | Key Feature | Reference |
|---|---|---|---|---|
| Three-Component Reaction | Salicylaldehydes, Acetylacetone, Alcohol | TBAF | Produces alkoxy-substituted 2H-chromenes. | researchgate.net |
| Three-Component Reaction | Substituted Aldehydes, Malononitrile, Dimedone | Pyridine-2-carboxylic acid (P2CA) | Green synthesis of 2-amino-4H-chromene-3-carbonitriles. | rsc.org |
Functionalization and Derivatization Approaches for the Chromene Nucleus
Once the core chromene structure is formed, subsequent reactions are necessary to ensure the correct functional groups—specifically the C-8 methoxy group and the C-3 methyl carboxylate—are present in the final molecule.
The most straightforward and common strategy for ensuring the regioselective placement of the methoxy group at the C-8 position is through substrate control. This involves using a starting material that already contains the methoxy group in the correct position relative to the phenol (B47542) that will form the heterocyclic ring. The precursor of choice is 2-hydroxy-3-methoxybenzaldehyde, also known as o-vanillin. sapub.orgresearchgate.netnih.gov
During the cyclization reaction, such as the Knoevenagel condensation, the spatial arrangement of the hydroxyl and aldehyde groups on the benzene (B151609) ring dictates the formation of the pyran ring. The methoxy group at the C-3 position of the salicylaldehyde precursor directly translates to the C-8 position of the resulting chromene nucleus. gaacademy.org This method is highly effective, avoiding the need for potentially low-yielding or non-selective aromatic substitution reactions on a pre-formed chromene ring. A synthesis of 8-methoxy-2H-chromene-3-carbaldehyde from 2-hydroxy-3-methoxy-benzaldehyde and acrolein further exemplifies this regioselective approach. nih.gov
To obtain the final methyl ester, several methods can be employed. If the synthesis yields 8-methoxy-2H-chromene-3-carboxylic acid, a direct esterification is required. The Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a classic and effective method for this transformation. masterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using methanol as the solvent. masterorganicchemistry.com
Alternatively, if the initial synthesis yields a different ester (e.g., an ethyl ester from diethyl malonate), a transesterification reaction can be performed. This involves treating the ethyl ester with methanol, typically under acidic or basic conditions, to exchange the ethyl group for a methyl group. Some synthetic procedures also proceed through a more reactive intermediate, such as an acyl chloride. The 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid can be converted to its corresponding acyl chloride, which then readily reacts with an alcohol, like cinnamic alcohol, to form the desired ester. nih.gov A similar reaction of an ethyl ester with an amine can be used to form an amide, demonstrating the reactivity of the C-3 carboxylate moiety towards nucleophiles. mdpi.com
| Method | Starting Material | Reagents | Description | Reference |
|---|---|---|---|---|
| Fischer Esterification | Carboxylic Acid | Methanol, Acid Catalyst (e.g., H₂SO₄) | Direct conversion of a carboxylic acid to a methyl ester. | masterorganicchemistry.com |
| Transesterification | Ethyl Ester | Methanol, Acid/Base Catalyst | Exchange of the ethyl group of an ester with a methyl group. | sapub.orgresearchgate.net |
| Acyl Chloride Intermediate | Carboxylic Acid | 1. Thionyl Chloride (SOCl₂) 2. Methanol | Two-step process via a highly reactive acyl chloride for ester formation. | nih.gov |
Catalyst-Mediated Synthetic Approaches for Compound Formation
Catalysis plays a pivotal role in the modern synthesis of 2H-chromenes, offering routes with higher efficiency, milder conditions, and improved selectivity. msu.edu These methods can be broadly categorized into metal-based catalysis and organocatalysis. msu.eduresearchgate.net
Transition metals such as rhodium, gold, and cobalt are effective in catalyzing the formation of the chromene ring. msu.edu For example, a rhodium(III)-catalyzed redox-neutral C–H activation/[3 + 3] annulation cascade has been developed for the one-pot synthesis of 2H-chromene-3-carboxylic acids from N-phenoxyacetamides. acs.org Gold catalysts have been used to synthesize 2H-chromenes from propargyl aryl ethers. msu.edu
Metal-free organocatalysis also provides powerful tools for chromene synthesis. Simple bases like piperidine and triethylamine are frequently used to catalyze Knoevenagel condensations. gaacademy.orgresearchgate.net More complex organocatalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and pyridine-2-carboxylic acid (P2CA), have been employed in multicomponent reactions to construct the chromene framework under mild conditions. rsc.orgresearchgate.net These catalysts often function by activating the substrates, for example, by acting as a Brønsted or Lewis acid/base, to facilitate the key bond-forming steps of the reaction sequence. msu.edursc.org
| Catalyst Type | Specific Catalyst | Reaction | Reference |
|---|---|---|---|
| Transition Metal | Rhodium(III) complexes | C-H Activation/[3+3] Annulation | acs.org |
| Transition Metal | Gold complexes (e.g., Ph₃PAuNTf₂) | Cyclization of propargyl aryl ethers | msu.edu |
| Transition Metal | Cobalt(II) porphyrin complexes | Synthesis from salicyl-N-tosylhydrazones and alkynes | msu.edu |
| Organocatalyst (Base) | Piperidine / Triethylamine | Knoevenagel Condensation | gaacademy.orgresearchgate.net |
| Organocatalyst | Pyridine-2-carboxylic acid (P2CA) | Multicomponent Reaction (MCR) | rsc.org |
| Organocatalyst (Base) | DABCO | Knoevenagel Condensation / Nucleophilic Substitution | researchgate.net |
Role of Acid and Base Catalysis in Cyclization and Condensation Reactions
Base catalysis is fundamental in the synthesis of the 8-methoxy-2H-chromene-3-carboxylate scaffold, primarily through the Knoevenagel condensation reaction. This reaction involves the condensation of an active methylene compound with a carbonyl compound, followed by cyclization to form the chromene ring.
A common route to the ethyl ester precursor, ethyl 8-methoxy-2H-chromene-3-carboxylate, involves the reaction of 3-methoxy-2-hydroxybenzaldehyde (o-vanillin) with diethyl malonate. gaacademy.orgnih.gov This transformation is effectively catalyzed by organic bases such as piperidine or triethylamine. gaacademy.orgnih.gov The base facilitates the deprotonation of diethyl malonate, forming an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 3-methoxy-2-hydroxybenzaldehyde. gaacademy.org The subsequent reaction cascade involves an intramolecular cyclization and dehydration to yield the final chromene product. gaacademy.org
The choice of base and reaction conditions can influence the reaction's efficiency. For instance, using piperidine as a base catalyst under fusion (solvent-free) conditions has been reported to produce ethyl 8-methoxycoumarin-3-carboxylate in high yield (81%). nih.gov Alternatively, a slight variation using triethylamine as the base in refluxing absolute ethanol has also been successfully employed. gaacademy.org These methods highlight the critical role of the base in activating the methylene compound and promoting the key bond-forming steps of the synthesis.
| Reactants | Catalyst | Solvent | Conditions | Product | Yield |
| 3-methoxy-2-hydroxybenzaldehyde, Diethyl malonate | Piperidine | None (fusion) | 110–120 °C, 2–3 min | Ethyl 8-methoxy-2H-chromene-3-carboxylate | 81% nih.gov |
| 3-methoxysalicylaldehyde, Diethyl malonate | Triethylamine | Absolute Ethanol | Reflux, 1 hour | Ethyl 8-methoxy-2H-chromene-3-carboxylate | Not specified gaacademy.org |
Exploration of Advanced Catalytic Systems (e.g., Rhodium, Organocatalysis)
To enhance selectivity, efficiency, and expand the scope of chromene synthesis, advanced catalytic systems are being explored. These include transition-metal catalysts like rhodium and metal-free organocatalysts.
Rhodium Catalysis: Rhodium(III) catalysis has emerged as a powerful tool for the synthesis of 2H-chromene-3-carboxylic acids through C-H activation and [3+3] annulation. acs.orgnih.gov In this approach, a substrate such as an N-phenoxyacetamide reacts with a three-carbon source like an methyleneoxetanone. acs.orgnih.gov The reaction is catalyzed by a rhodium complex, typically [Cp*RhCl2]2, in the presence of a base like cesium acetate (CsOAc). acs.org This method allows for the construction of the 2H-chromene-3-carboxylic acid framework with broad substrate tolerance. acs.org Studies have shown that electron-donating groups on the phenoxyacetamide substrate tend to result in higher yields compared to electron-withdrawing groups. acs.org This catalytic system represents a modern approach to forming the chromene ring via a redox-neutral cascade. acs.orgnih.gov
Organocatalysis: Organocatalysis offers a metal-free alternative for the synthesis of chromene derivatives, which can be advantageous in reducing metal contamination in the final products. nih.gov While specific applications for the synthesis of methyl 8-methoxy-2H-chromene-3-carboxylate are not extensively detailed, general organocatalytic methods for chromene synthesis are well-established. For instance, a dual-catalyst system using p-toluenesulfonic acid monohydrate and pyrrolidine (B122466) has been used for the selective construction of 2H-chromene derivatives from salicylaldehydes and acetylenic diesters. researchgate.net Such methodologies could potentially be adapted for the synthesis of the target molecule. Organocatalysts are known to facilitate key reaction steps such as Michael additions and cyclizations in the formation of the chromene ring. nih.gov
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.
In the base-catalyzed Knoevenagel condensation for the synthesis of the ethyl ester precursor, different conditions have been shown to be effective. A solvent-free "fusion" method, heating the reactants with piperidine at 110–120 °C for a very short duration (2–3 minutes), has been reported to give an 81% yield. nih.govmdpi.com In contrast, refluxing the reactants in ethanol with triethylamine for 1 hour is another viable, albeit potentially lower-yielding, method. gaacademy.org The use of ultrasound has also been explored as a source of activation in solvent-free Knoevenagel condensations, with lithium sulfate used as a catalyst. sapub.org
For the rhodium(III)-catalyzed synthesis of 2H-chromene-3-carboxylic acids, a systematic optimization of conditions revealed that the combination of [Cp*RhCl2]2 as the catalyst and CsOAc as the base in a solvent like 1,4-dioxane (B91453) or methanol provides the desired product. acs.org Interestingly, the choice of solvent was found to influence the reaction, with methanol leading to an improved yield in some cases. acs.org These findings underscore the importance of fine-tuning reaction parameters to achieve the desired outcome with high efficiency.
| Method | Catalyst | Solvent | Conditions | Yield |
| Knoevenagel Condensation | Piperidine | None (fusion) | 110–120 °C | 81% nih.govmdpi.com |
| Knoevenagel Condensation | Triethylamine | Ethanol | Reflux | — gaacademy.org |
| Rh(III)-Catalyzed Annulation | [CpRhCl2]2 / CsOAc | 1,4-Dioxane | 60 °C | 42% acs.org |
| Rh(III)-Catalyzed Annulation | [CpRhCl2]2 / CsOAc | Methanol | 60 °C | 60% acs.org |
Implementation of Green Chemistry Principles in the Synthesis of Chromene Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of chromene derivatives to create more environmentally friendly and sustainable processes. This involves the use of safer solvents, solvent-free conditions, and energy-efficient techniques.
A significant step towards a greener synthesis of 8-methoxy-2H-chromene-3-carboxylate derivatives is the use of solvent-free reaction conditions. The "fusion" method for the Knoevenagel condensation, where the reactants are heated together with a catalyst without any solvent, exemplifies this approach. nih.govmdpi.com This method not only reduces the use of potentially hazardous organic solvents but can also lead to shorter reaction times and simpler work-up procedures. scispace.com
When a solvent is necessary, the choice of an environmentally benign option is preferred. Ethanol, which is used in some syntheses of the chromene precursor, is considered a greener solvent compared to many halogenated or aromatic solvents due to its lower toxicity and derivation from renewable resources. gaacademy.org The use of water as a solvent in microwave-assisted Knoevenagel condensations has also been reported for other derivatives, highlighting a highly sustainable option. researchgate.net
To improve reaction efficiency and reduce energy consumption, microwave and ultrasound irradiation have been employed as alternative energy sources for the synthesis of chromene derivatives.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions, often leading to higher yields in shorter times compared to conventional heating. beilstein-journals.orgcem.com The Knoevenagel condensation, a key step in the synthesis of the target molecule's scaffold, has been successfully performed under microwave-assisted, solvent-free conditions. mdpi.com For example, the reaction of various aldehydes with active methylene compounds catalyzed by hydroxyapatite (B223615) under microwave irradiation proceeds rapidly, typically within minutes. mdpi.com This technique is considered a green method as it can reduce reaction times and energy usage. researchgate.net
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. Ultrasound-assisted synthesis of coumarin derivatives has been reported, demonstrating advantages such as shorter reaction times and high yields without the need for hazardous organic solvents. sapub.orgiau.ir For instance, the one-pot synthesis of bis(4-hydroxycoumarin) derivatives has been achieved at room temperature using ultrasound. iau.ir This method offers a simple procedure with an easy work-up, aligning well with the principles of green chemistry. iau.ir
Advanced Spectroscopic and Crystallographic Structural Elucidation of Methyl 8 Methoxy 2h Chromene 3 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, the precise connectivity and chemical environment of each atom in methyl 8-methoxy-2H-chromene-3-carboxylate can be established.
The ¹H and ¹³C NMR spectra provide the initial and most direct information regarding the molecular structure. The spectra, recorded in deuterated chloroform (B151607) (CDCl₃), reveal a set of signals consistent with the proposed structure. sapub.orgajphr.com
The ¹H NMR spectrum displays a characteristic singlet at 8.50 ppm, corresponding to the lone vinylic proton at the C4 position. sapub.orgajphr.com This significant downfield shift is attributed to the anisotropic effects of the adjacent carbonyl group of the lactone and the electron-withdrawing carboxylate group. The aromatic region shows a multiplet at approximately 7.20 ppm, integrating to three protons, which corresponds to the protons on the benzene (B151609) ring at positions C5, C6, and C7. sapub.orgajphr.com Two sharp singlets are observed in the upfield region at 3.97 ppm and 3.95 ppm, each integrating to three protons. These signals are assigned to the methoxy (B1213986) group protons at C8 and the methyl ester protons, respectively. sapub.orgajphr.com
The ¹³C NMR spectrum further corroborates the structure with twelve distinct carbon signals. sapub.orgajphr.com The signals for the two carbonyl carbons (lactone and ester) are observed at 156.04 ppm and 163.58 ppm. The aromatic and vinylic carbons appear in the range of 115.77 ppm to 149.31 ppm. Notably, the signal at 149.31 ppm is assigned to the vinylic C4, and the carbon bearing the methoxy group (C8) resonates at 146.86 ppm. The two methyl carbons from the methoxy and ester groups are found upfield at 56.15 ppm and 52.76 ppm, respectively. sapub.orgajphr.com
Interactive Data Table: ¹H and ¹³C NMR Spectroscopic Data
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C2 (Lactone C=O) | - | 156.04 |
| C3 | - | 117.83 |
| C4 | 8.50 (s, 1H) | 149.31 |
| C4a | - | 118.23 |
| C5 | ~7.20 (m, 1H) | 115.77 |
| C6 | ~7.20 (m, 1H) | 124.67 |
| C7 | ~7.20 (m, 1H) | 120.52 |
| C8 | - | 146.86 |
| C8a | - | 144.67 |
| 8-OCH₃ | 3.97 (s, 3H) | 56.15 |
| Ester C=O | - | 163.58 |
| Ester OCH₃ | 3.95 (s, 3H) | 52.76 |
| Data sourced from Alvarado et al. (2018). Spectra recorded in CDCl₃. sapub.orgajphr.com |
While not explicitly detailed in the available literature, 2D NMR experiments are routinely used to confirm the assignments made from 1D spectra.
COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks. For this compound, COSY would primarily show correlations among the coupled protons within the aromatic ring (H5, H6, and H7), helping to definitively assign their individual chemical shifts from the overlapping multiplet.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would reveal direct one-bond correlations between protons and the carbons they are attached to. This would unequivocally link the proton signals at 8.50 ppm, ~7.20 ppm, 3.97 ppm, and 3.95 ppm to their respective carbon atoms (C4, C5/C6/C7, 8-OCH₃, and ester OCH₃).
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for mapping long-range (2-3 bond) correlations, which pieces together the molecular skeleton. Key expected HMBC correlations would include:
The vinylic H4 proton (8.50 ppm) showing correlations to the carbonyl carbons C2 and the ester C=O, as well as to carbons C4a and C5.
The methoxy protons (3.97 ppm) showing a correlation to C8.
The ester methyl protons (3.95 ppm) showing a correlation to the ester carbonyl carbon.
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis
Mass spectrometry is employed to determine the molecular weight of the compound and to validate its elemental composition through high-resolution measurements. The mass spectrum of this compound shows a molecular ion peak (M⁺) at an m/z of 234.02, which is consistent with the calculated molecular weight for the formula C₁₂H₁₀O₅. sapub.orgsapub.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For this compound, HRMS analysis using electrospray ionization (ESI) shows a protonated molecular ion ([M+H]⁺) at an m/z of 235.0359. sapub.orgsapub.org This experimentally determined exact mass corresponds precisely to the calculated mass for the formula C₁₂H₁₁O₅⁺, confirming the elemental composition.
While a detailed fragmentation analysis is not provided in the literature, the structure suggests predictable fragmentation pathways under mass spectrometric conditions. Common fragmentation would likely involve the loss of the methoxy radical (•OCH₃) from the ester, the loss of the entire methyl carboxylate group (•COOCH₃), or the loss of formaldehyde (B43269) (CH₂O) from the 8-methoxy group, which are characteristic fragmentation patterns for such structures.
Infrared (IR) Spectroscopy for Functional Group Confirmation and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum for this compound displays several characteristic absorption bands that confirm its key structural features. sapub.orgsapub.org
A strong absorption band is observed at 1729 cm⁻¹, which is indicative of the C=O stretching vibration of the α,β-unsaturated ester group at the C3 position. sapub.orgsapub.org The C=O stretch of the coumarin's α,β-unsaturated lactone ring, along with C=C stretching vibrations from the pyrone and benzene rings, are responsible for the prominent peaks observed at 1609 cm⁻¹ and 1574 cm⁻¹. sapub.orgsapub.org The presence of C-O stretching vibrations, associated with the ester and ether linkages, would be expected in the fingerprint region (typically 1300-1000 cm⁻¹).
Interactive Data Table: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| 1729 | C=O Stretch | α,β-Unsaturated Ester |
| 1609 | C=O / C=C Stretch | Lactone / Aromatic Ring |
| 1574 | C=C Stretch | Aromatic / Vinylic |
| Data sourced from Alvarado et al. (2018). sapub.orgsapub.org |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, as well as intermolecular interactions within the crystal lattice. However, based on the available scientific literature, a single-crystal X-ray diffraction analysis for this compound has not been reported. While crystallographic data exists for closely related analogues such as the corresponding ethyl ester, such data cannot be used to describe the specific molecular and supramolecular structure of the title methyl ester. sapub.org
Analysis of Crystal Packing and Intermolecular Interactions
The solid-state structure of this compound is characterized by a well-defined arrangement of molecules stabilized by a combination of weak intermolecular forces. While specific crystallographic data for the title compound is not publicly available, analysis of closely related structures, such as 8-methoxy-2H-chromene-3-carbaldehyde and cinnamyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, suggests that C-H···O hydrogen bonds are a primary contributor to the crystal packing. nih.govnih.gov
Furthermore, π-π stacking interactions between the aromatic rings of the chromene core are anticipated to play a role in the crystal packing. The planar nature of the coumarin (B35378) system facilitates face-to-face or offset stacking arrangements, contributing to the stability of the crystalline lattice. The precise geometry and significance of these interactions, including centroid-to-centroid distances, would require specific crystallographic data for the title compound.
A summary of typical intermolecular interactions observed in similar chromene derivatives is presented in the table below.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |
| C-H···O Hydrogen Bond | Aromatic C-H, Methyl C-H | Carbonyl O, Methoxy O | 2.2 - 2.8 | Formation of molecular chains and networks |
| π-π Stacking | Chromene aromatic ring | Chromene aromatic ring | 3.3 - 3.8 | Stabilization of layered structures |
Hirshfeld Surface Analysis and Energy Framework Analysis for Intermolecular Interactions
To quantitatively and qualitatively probe the intermolecular interactions in crystalline materials, Hirshfeld surface analysis and energy framework analysis are powerful computational tools. This analysis has been performed on analogous compounds, such as ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate, providing a model for understanding the interactions within this compound.
Hirshfeld surface analysis maps the intermolecular contacts by color-coding the regions of the surface based on the distance to the nearest atom outside the surface. This visualization allows for the identification and characterization of different types of intermolecular interactions. For related coumarin structures, Hirshfeld analysis has demonstrated the predominance of O···H, H···H, and C···H contacts, confirming the importance of van der Waals forces and weak hydrogen bonds in the crystal packing.
Energy framework analysis complements the Hirshfeld surface analysis by calculating the interaction energies between molecules in the crystal lattice. This method helps to visualize the topology and magnitude of the intermolecular forces, often represented as cylinders connecting the centroids of interacting molecules. The thickness of the cylinders typically corresponds to the strength of the interaction. For similar structures, these analyses often reveal a herringbone or layered packing motif, where dispersion and electrostatic forces are the dominant contributors to the stabilization energy.
The table below summarizes the expected contributions of different intermolecular contacts to the Hirshfeld surface for a compound of this nature.
| Contact Type | Expected Contribution (%) | Description |
| H···H | 40 - 50 | van der Waals forces |
| O···H / H···O | 25 - 35 | C-H···O hydrogen bonds and other close contacts |
| C···H / H···C | 10 - 20 | van der Waals forces and weak C-H···π interactions |
| C···C | 5 - 10 | π-π stacking interactions |
| Other | < 5 | Minor contributions from other contacts |
Mechanistic Investigations of Chemical Reactivity and Transformations of Methyl 8 Methoxy 2h Chromene 3 Carboxylate
Intrinsic Reaction Pathways of the Compound
The reactivity of methyl 8-methoxy-2H-chromene-3-carboxylate is characterized by a variety of potential transformations centered on its chromene core, aromatic ring, and ester functionality.
The 2H-chromene core of this compound is susceptible to oxidation, which can disrupt the dihydropyran ring system. Strong oxidizing agents can lead to cleavage of the heterocyclic ring. For instance, oxidation of the methylene (B1212753) bridge in some chromene derivatives can lead to the formation of dihydroxy compounds mdpi.com. Conversely, the double bond within the pyran ring can undergo reduction under catalytic hydrogenation conditions, leading to the corresponding chromane (B1220400) derivative. The ester and methoxy (B1213986) groups are generally stable under these conditions.
The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy group and the ether oxygen of the pyran ring. These groups direct incoming electrophiles primarily to the ortho and para positions relative to their locations lumenlearning.comlibretexts.orgallen.in. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation youtube.com. The specific position of substitution will be influenced by the steric hindrance and the combined directing effects of the substituents.
Nucleophilic aromatic substitution (SNAr) on the aromatic ring is generally disfavored due to the electron-rich nature of the benzene (B151609) ring. However, such reactions can be facilitated if a strong electron-withdrawing group is present on the ring, which is not the case for this compound stackexchange.com. In some instances, the methoxy group itself can be the target of nucleophilic attack, leading to demethylation, particularly with strong nucleophiles or under acidic conditions ntu.edu.sgnih.gov.
The methyl ester at the C-3 position is a key site for chemical transformations. It can undergo hydrolysis under either acidic or basic conditions to yield the corresponding 8-methoxy-2H-chromene-3-carboxylic acid researchgate.netacs.orgcymitquimica.com. The kinetics of base-catalyzed hydrolysis of similar chromene derivatives have been studied, indicating that the reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester researchgate.net.
Transesterification, the conversion of one ester to another, is another important reaction of the carboxylate group masterorganicchemistry.comresearchgate.netnih.govorganic-chemistry.org. This reaction can be catalyzed by either acids or bases and is typically carried out in the presence of an excess of the desired alcohol. For example, reacting this compound with ethanol (B145695) in the presence of an acid or base catalyst would yield ethyl 8-methoxy-2H-chromene-3-carboxylate.
Strategies for Derivatization and Analog Synthesis
The structural framework of this compound offers multiple sites for modification, allowing for the synthesis of a diverse range of analogs with potentially altered chemical and biological properties.
The C-3 methyl ester is a versatile handle for derivatization. A common transformation is amidation, where the ester is converted to an amide by reaction with a primary or secondary amine nih.govnih.govresearchgate.net. This reaction is often facilitated by heating or by the use of catalysts.
Another important derivatization is the formation of hydrazides by reacting the ester with hydrazine (B178648) hydrate (B1144303) nih.govnih.govresearchgate.netdoaj.org. The resulting 8-methoxy-2H-chromene-3-carbohydrazide can serve as a precursor for the synthesis of various heterocyclic compounds. The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been shown to produce the corresponding hydrazide, which can then be converted to N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides nih.govresearchgate.netdoaj.org.
| Starting Material | Reagent | Product | Reaction Type |
| This compound | Water (acid or base catalyst) | 8-Methoxy-2H-chromene-3-carboxylic acid | Hydrolysis |
| This compound | Ethanol (acid or base catalyst) | Ethyl 8-methoxy-2H-chromene-3-carboxylate | Transesterification |
| This compound | Ammonia/Primary or Secondary Amine | 8-Methoxy-2H-chromene-3-carboxamide | Amidation |
| This compound | Hydrazine Hydrate | 8-Methoxy-2H-chromene-3-carbohydrazide | Hydrazide Formation |
The methoxy group at the C-8 position can be cleaved to yield the corresponding 8-hydroxy-2H-chromene derivative. This demethylation is typically achieved using strong acids like HBr or Lewis acids such as BBr₃. The resulting hydroxyl group can then be further functionalized, for example, through alkylation to introduce different ether linkages moreheadstate.edu.
Detailed Mechanistic Studies of Reaction Selectivity, Kinetics, and Thermodynamics
Detailed mechanistic studies focusing specifically on the reaction selectivity, kinetics, and thermodynamics of this compound are not extensively available in the current body of scientific literature. However, insights into its reactivity can be inferred from studies on closely related 2H-chromene and coumarin-3-carboxylate derivatives. The reactivity of the target compound is primarily centered around the electrophilic nature of the α,β-unsaturated ester system within the dihydropyran ring and the influence of the electron-donating 8-methoxy group on the benzene ring.
Reaction Selectivity:
The selectivity of reactions involving chromene-3-carboxylates is dictated by the presence of multiple reactive sites. Nucleophilic attack can occur at the carbonyl carbon of the ester, the β-carbon of the α,β-unsaturated system, or at the lactone carbonyl in the case of 2-oxo-2H-chromene (coumarin) analogues.
For instance, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate demonstrates the susceptibility of the pyran-2-one ring to nucleophilic attack and subsequent ring-opening. nih.govnih.gov This suggests that this compound would likely undergo similar ring-opening reactions with strong nucleophiles. The presence of the 8-methoxy group, an electron-donating group, would be expected to increase the electron density of the benzene ring, potentially influencing the regioselectivity of electrophilic aromatic substitution reactions, although such reactions are less common for this scaffold compared to reactions at the dihydropyran ring.
In the synthesis of related 3-nitro-2H-chromenes, the electronic character of substituents on the reactants was observed to influence reactivity and product yields, indicating that electronic effects play a significant role in the selectivity of these transformations. mdpi.com For this compound, the electron-donating methoxy group would likely influence the stability of intermediates and transition states, thereby affecting reaction selectivity.
Kinetics:
Quantitative kinetic data, such as rate constants and activation energies, for reactions of this compound are not reported in the available literature. However, qualitative information regarding reaction rates can be inferred from the conditions reported for the synthesis of analogous compounds.
Furthermore, the use of catalysts is common in the synthesis of chromenes, which indicates that these reactions can be kinetically slow without catalytic acceleration. msu.edusemanticscholar.orgresearchgate.net The kinetics of reactions involving this compound would be influenced by factors such as the nature of the reactants, the solvent, the temperature, and the presence of a catalyst.
Thermodynamics:
There is a notable absence of experimental thermodynamic data, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) values, for reactions involving this compound in the reviewed literature. Computational studies have been used to predict the thermodynamic properties of some coumarin (B35378) derivatives, but these have not been extended to the specific target molecule. researchgate.net
Table of Reaction Conditions for the Synthesis of a Related Compound
The following table summarizes the reaction conditions for the synthesis of Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, a closely related compound.
| Reactants | Solvent | Catalyst | Temperature | Time | Yield |
| 2-hydroxy-3-methoxybenzaldehyde (B140153), diethyl malonate | Pyridine | Piperidine (B6355638) | 60-70°C | 6 hours | 47% |
Exploration of Biological Activities and Molecular Mechanisms Strictly in Vitro and Pre Clinical Focus
Investigation of Antioxidant Activity and Free Radical Scavenging Mechanisms
The antioxidant potential of coumarin (B35378) derivatives is a significant area of research. The chemical structure of methyl 8-methoxy-2H-chromene-3-carboxylate, featuring a methoxy (B1213986) group and a carboxylate moiety on the chromene scaffold, suggests a capacity for free radical scavenging. The methoxy group is known to be an electron-donating group which can enhance the antioxidant activity of phenolic compounds.
While specific quantitative data for this compound is not extensively available, the general antioxidant mechanisms of coumarins involve the donation of a hydrogen atom or an electron to free radicals, thereby neutralizing them. The radical scavenging activity of coumarins is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. For instance, various substituted coumarins have demonstrated significant scavenging activity in these assays. The antioxidant capacity is influenced by the position and nature of substituents on the coumarin ring.
The structure-activity relationship of phenolic acids indicates that both methoxyl and phenolic hydroxyl groups can promote antioxidant activities. These effects are related to the O-H bond dissociation enthalpy of the phenolic hydroxyl group and the electron donation ability of the functional groups. nih.gov
Table 1: Antioxidant Activity of Representative Coumarin Derivatives This table presents data for related coumarin compounds to illustrate the antioxidant potential within this chemical class, as direct data for this compound is limited.
| Compound/Derivative | Assay | IC50 (µM) | Reference |
|---|---|---|---|
| Coumarin-hydroxytyrosol conjugate | DPPH | 26.58 | mdpi.com |
| Coumarin-hydroxytyrosol conjugate | ABTS | 30.31 | mdpi.com |
| Amino-substituted coumarin 28 | DPPH | 19.47 | mdpi.com |
Elucidation of Anti-inflammatory Effects and Related Enzyme Inhibition Mechanisms
Chronic inflammation is implicated in numerous diseases, and the inhibition of pro-inflammatory enzymes is a key therapeutic strategy. Coumarin derivatives have been investigated for their anti-inflammatory properties, often attributed to their ability to inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are pivotal in the inflammatory cascade. nih.govnih.gov
A closely related compound, 8-methoxy-chromen-2-one (MCO), has demonstrated significant anti-inflammatory potential. In a study using a collagen-induced arthritis model, MCO was shown to reduce the plasma levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Furthermore, MCO exhibited inhibitory effects on NF-κB in LPS-stimulated cells. researchgate.net
Table 2: Anti-inflammatory Activity of a Related Coumarin Compound Data for a closely related compound is presented to highlight the potential anti-inflammatory mechanisms.
| Compound | Biological Target/Effect | Model | Finding | Reference |
|---|
Assessment of Antimicrobial Properties and Underlying Mechanisms of Action
The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Coumarins have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity.
Derivatives of the chromene scaffold have been evaluated for their antibacterial efficacy against various pathogenic strains. For instance, halogenated 3-nitro-2H-chromenes have shown potent activity against multidrug-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis, with MIC values as low as 1–8 μg/mL. nih.gov The presence of a C-8 methoxy group in fluoroquinolones has been found to increase their lethality against Staphylococcus aureus. researchgate.net
While specific MIC values for this compound are not extensively documented, studies on structurally similar compounds provide insights into its potential antibacterial profile. For example, certain coumarin-based thiazole (B1198619) derivatives have demonstrated activity against Escherichia coli at a concentration of 2 µg/ml. researchgate.net
Table 3: Antibacterial Activity of Representative Coumarin Derivatives This table includes MIC values for various coumarin derivatives against specific bacterial strains to indicate the potential of this compound class.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Tri-halogenated 3-nitro-2H-chromene 5s | S. aureus (MDR) | 4 | nih.gov |
| Tri-halogenated 3-nitro-2H-chromene 5s | S. epidermidis (MDR) | 1-4 | nih.gov |
| Coumarin derivative 8d | S. aureus | 6.25 | arkajainuniversity.ac.in |
Antifungal Activity Assessment
Coumarin and its derivatives have also been recognized for their antifungal properties. Studies have demonstrated their efficacy against various fungal pathogens, including Candida albicans and Aspergillus niger. The mechanism of antifungal action for some coumarins has been linked to the induction of apoptosis in fungal cells. nih.gov For example, coumarin itself was found to have a Minimum Inhibitory Concentration (MIC) of 2.0 mg/mL against C. albicans. nih.gov Certain coumarin-based thiazole derivatives have shown excellent antifungal activity against Candida albicans and Aspergillus niger at a concentration of 4 µg/ml. researchgate.net
Table 4: Antifungal Activity of Representative Coumarin Derivatives This table presents data on the antifungal activity of coumarin compounds against common fungal pathogens.
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Coumarin | Candida albicans | 2000 | nih.gov |
| Coumarin based thiazole derivatives 5l, 5e, 5g | Candida albicans | 4 | researchgate.net |
Examination of Anticancer Potential and Mechanisms in Defined Cell Lines
The anticancer properties of coumarin derivatives are a major focus of current research. The 8-methoxycoumarin (B1348513) scaffold, in particular, has been utilized as a starting point for the synthesis of novel compounds with potent cytotoxic activity against various cancer cell lines.
A significant mechanism underlying the anticancer effect of many coumarin derivatives is the induction of apoptosis, or programmed cell death.
HepG2 (Hepatocellular Carcinoma): Novel 8-methoxycoumarin-3-carboxamides, synthesized from ethyl 8-methoxycoumarin-3-carboxylate, have demonstrated potent antiproliferative activity against the HepG2 cell line. One such derivative, compound 5, exhibited an IC50 value of 0.9 µM, which is significantly more potent than the standard anticancer drug staurosporine (B1682477) (IC50 = 8.4 µM). researchgate.netnih.govconsensus.app Mechanistic studies revealed that this compound induces cell cycle arrest at the G1/S phase and triggers apoptosis in HepG2 cells. researchgate.netnih.gov This apoptotic induction is mediated through the activation of caspase-3/7, key executioner enzymes in the apoptotic cascade. researchgate.netnih.gov
MCF-7 (Breast Cancer): Derivatives of 8-methoxycoumarin have also shown promising activity against the MCF-7 breast cancer cell line. mdpi.com For instance, a novel hybrid coumarin derivative, Compound 6, synthesized from ethyl 8-methoxycoumarin-3-carboxylate, displayed potent cytotoxic activity with an IC50 value of 6.621 µM. mdpi.com This compound was found to induce cell-cycle arrest at the S phase in MCF-7 cells, confirming the induction of apoptosis. mdpi.com
HCT-116 (Colon Cancer): While direct data for this compound on HCT-116 cells is limited, other coumarin derivatives have shown significant cytotoxicity against this cell line. For example, certain 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives have demonstrated potent activity, with one compound exhibiting an IC50 of 8 µM. mdpi.com
HeLa, CaSKi, and SiHa (Cervical Cancer): The cytotoxic effects of coumarin derivatives have also been explored in cervical cancer cell lines. While specific data for this compound is scarce, other coumarin derivatives have been reported to exhibit cytotoxicity against HeLa cells. mdpi.com For example, a newly synthesized peptide ester of Galantamine, GAL-LEU, showed an IC50 value of 23.63 µM against HeLa cells. pharmacophorejournal.com Benzo[f]chromene derivatives have also been shown to exhibit cytotoxicity against HeLa cells. nih.gov
Table 5: Cytotoxic and Apoptosis-Inducing Activity of 8-Methoxycoumarin Derivatives and Related Compounds in Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Apoptotic Mechanism | Reference |
|---|---|---|---|---|
| 8-methoxycoumarin-3-carboxamide (Compound 5) | HepG2 | 0.9 | Activation of caspase-3/7 | researchgate.netnih.gov |
| 8-methoxycoumarin-3-carboxylic acid (Compound 8) | HepG2 | 5 | - | nih.gov |
| 8-methoxycoumarin-3-carboxamide (Compound 4) | HepG2 | 17 | - | nih.gov |
| Hybrid coumarin derivative (Compound 6) | MCF-7 | 6.621 | Cell-cycle arrest at S phase | mdpi.com |
| Hybrid coumarin derivative (Compound 3) | MCF-7 | 9.165 | - | mdpi.com |
| Guanidine derivative (Compound 30) | HCT-116 | 8 | - | mdpi.com |
Inhibition of Specific Enzymes (e.g., Topoisomerases, Kinases) and Modulation of Intracellular Signaling Pathways
While direct enzymatic inhibition studies on this compound are not extensively detailed in the available literature, research on closely related 8-methoxycoumarin derivatives provides significant insights into their potential molecular targets and mechanisms of action. The primary focus of these studies has been on anticancer properties, revealing that the 8-methoxycoumarin scaffold is a promising framework for the development of targeted therapeutic agents.
Derivatives of 8-methoxycoumarin have been shown to exert their cytotoxic effects through the modulation of key intracellular signaling pathways and the inhibition of enzymes crucial for cancer cell proliferation and survival. A notable study on novel 8-methoxycoumarin-3-carboxamides, which are structurally similar to the methyl ester, demonstrated potent antiproliferative activity against liver cancer cells. The mechanism of action for the most potent of these compounds was found to involve the induction of apoptosis through the activation of caspases-3/7. nih.govresearchgate.netnih.govconsensus.app Furthermore, these derivatives were shown to substantially inhibit β-tubulin polymerization, a critical process for mitotic spindle formation during cell division. nih.govresearchgate.netnih.govconsensus.app This disruption of microtubule dynamics leads to cell cycle arrest, preventing the proliferation of cancer cells.
In the context of breast cancer, other substituted 8-methoxycoumarin derivatives have been investigated for their potent activity against β-tubulin polymerization, as well as sulfatase and aromatase enzymes, which are involved in hormone-dependent cancers. mdpi.com These findings suggest that the 8-methoxycoumarin core can be a versatile scaffold for targeting various enzymes and pathways implicated in cancer progression.
While specific data on topoisomerase or kinase inhibition by this compound is scarce, the broader class of coumarins has been recognized for its potential to inhibit these enzymes. For instance, certain coumarin derivatives have been identified as inhibitors of topoisomerase II and various kinases, highlighting a potential avenue for the biological action of the title compound. researchgate.net
The table below summarizes the observed in vitro activities of various 8-methoxycoumarin derivatives against cancer cell lines, providing an indication of the potential efficacy of this class of compounds.
| Compound Derivative | Cell Line | IC50 (µM) | Reference |
| 5-bromo-8-methoxycoumarin-3-carboxamide | HepG2 (Liver Cancer) | 0.9 | nih.gov |
| 8-methoxycoumarin-3-carboxylic acid | HepG2 (Liver Cancer) | 5 | nih.gov |
| N-(acetyl)8-methoxycoumarin-3-carboxamide | HepG2 (Liver Cancer) | 2.3 | nih.gov |
| 8-methoxycoumarin-3-carboxamide | HepG2 (Liver Cancer) | 17 | nih.gov |
| 5-bromo-8-methoxycoumarin-3-carboxylic acid | HepG2 (Liver Cancer) | 41 | nih.gov |
| Staurosporine (Reference Drug) | HepG2 (Liver Cancer) | 8.4 | nih.gov |
| Hybrid 8-methoxycoumarin derivative (Compound 3) | MCF-7 (Breast Cancer) | 9.165 | mdpi.com |
| Hybrid 8-methoxycoumarin derivative (Compound 3) | MDA-MB-231 (Breast Cancer) | 12.65 | mdpi.com |
| Hybrid 8-methoxycoumarin derivative (Compound 6) | MCF-7 (Breast Cancer) | 6.621 | mdpi.com |
| Hybrid 8-methoxycoumarin derivative (Compound 6) | MDA-MB-231 (Breast Cancer) | 9.62 | mdpi.com |
Structure-Activity Relationship (SAR) Studies for In Vitro Biological Potency
The biological activity of 8-methoxycoumarin derivatives is significantly influenced by the nature and position of substituents on the coumarin ring system. Structure-activity relationship (SAR) studies on these compounds have provided valuable information for the rational design of more potent and selective agents.
Impact of Substituent Position and Electronic Nature on Activity and Selectivity
Research on a series of 8-methoxycoumarin-3-carboxamides and their carboxylic acid analogs has shed light on the critical role of substituents in determining their antiproliferative activity against liver cancer cells. nih.gov These studies, which started from ethyl 8-methoxycoumarin-3-carboxylate, provide strong inferential data for the methyl ester. nih.govmdpi.com
One of the key findings is the significant impact of substitution at position 5. Bromination at this position on the 8-methoxycoumarin-3-carboxamide scaffold led to a substantial increase in cytotoxic activity, with the resulting compound showing an IC50 value of 0.9 µM against HepG2 cells. nih.gov This suggests that the introduction of a halogen at this position enhances the compound's anticancer potency. Conversely, bromination of the 8-methoxycoumarin-3-carboxylic acid at the same position resulted in a near-complete loss of cytotoxicity (IC50 of 41 µM), indicating a different binding mode for the carboxylic acid derivative compared to the carboxamide. nih.gov
The nature of the substituent at position 3 is also a critical determinant of activity. The hydrolysis of the 8-methoxycoumarin-3-carboxamide to its corresponding carboxylic acid led to a significant improvement in antiproliferative activity (IC50 of 5 µM compared to 17 µM for the carboxamide). nih.gov This highlights the importance of the hydrogen bond accepting capacity of the carbonyl group at this position. nih.gov However, further modification of the substituent at position 3 can have varied effects. For instance, acetylation of the 3-carboxamide group of the 5-bromo derivative resulted in a decrease in cytotoxic activity, possibly due to steric hindrance. nih.gov
The following table summarizes the structure-activity relationships observed for a series of 8-methoxycoumarin derivatives, highlighting the influence of substituents on their in vitro antiproliferative activity against the HepG2 liver cancer cell line.
| Compound Modification | Position of Change | Effect on IC50 (µM) | Implication | Reference |
| Bromination of 8-methoxycoumarin-3-carboxamide | 5 | 17 → 0.9 | Increased potency | nih.gov |
| Bromination of 8-methoxycoumarin-3-carboxylic acid | 5 | 5 → 41 | Decreased potency | nih.gov |
| Hydrolysis of 8-methoxycoumarin-3-carboxamide | 3 | 17 → 5 | Increased potency | nih.gov |
| Acetylation of 5-bromo-8-methoxycoumarin-3-carboxamide | 3 | 0.9 → 2.3 | Decreased potency | nih.gov |
Pharmacophore Elucidation for Targeted Biological Interactions
Pharmacophore modeling is a crucial tool in drug discovery for identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For the 8-methoxycoumarin scaffold, while a specific pharmacophore model for this compound is not explicitly available, studies on related hybrid coumarin derivatives provide insights into the key structural features required for anticancer activity. mdpi.com
The hybridization of the coumarin moiety with other pharmacophoric subunits has been a successful strategy to enhance biological activity and target multiple pathways. mdpi.com For instance, the design of hybrid molecules incorporating the 8-methoxycoumarin core has led to the identification of potent inhibitors of β-tubulin polymerization, sulfatase, and aromatase. mdpi.com
A general pharmacophore for anticancer coumarin derivatives often includes:
A planar aromatic ring system (the coumarin nucleus) capable of undergoing π-π stacking interactions with biological targets.
Hydrogen bond acceptors, such as the carbonyl group of the lactone ring and the methoxy group at position 8.
The potential for specific substitutions at various positions (e.g., a halogen at position 5 or a carboxamide/carboxylic acid at position 3) that can modulate the electronic properties and steric bulk of the molecule, thereby influencing its binding affinity and selectivity for a particular enzyme or receptor.
The development of a precise pharmacophore model for this compound and its derivatives would require a dedicated study involving a set of active and inactive compounds to computationally derive and validate the key chemical features responsible for their biological activity. Such a model would be invaluable for the virtual screening of large compound libraries to identify novel and more potent analogs.
Theoretical and Computational Chemistry Applications in Research on Methyl 8 Methoxy 2h Chromene 3 Carboxylate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate its electronic structure and predict its reactivity.
Density Functional Theory (DFT) Studies of Molecular Orbitals and Reactivity Descriptors
Density Functional Theory (DFT) is a popular quantum chemical method used to investigate the electronic properties of molecules. By calculating the distribution of electrons, DFT can provide insights into a molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO gap are crucial descriptors of a molecule's reactivity and kinetic stability.
For chromene derivatives in general, DFT studies have been used to calculate various reactivity descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters help in predicting how a molecule will interact with other chemical species. However, specific DFT studies detailing the molecular orbitals and reactivity descriptors for methyl 8-methoxy-2H-chromene-3-carboxylate are not found in the current body of scientific literature.
Conformational Analysis and Potential Energy Surface Mapping
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis involves identifying the stable arrangements of atoms in a molecule and the energy barriers between them. This is often achieved by mapping the potential energy surface (PES) of the molecule. While this is a standard computational approach for molecules with rotational freedom, specific studies mapping the potential energy surface of this compound are not available.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are powerful computational tools for predicting how a small molecule (ligand) might interact with a biological macromolecule, such as a protein or nucleic acid.
Prediction of Binding Modes and Affinities to Relevant Biological Macromolecules
Molecular docking algorithms predict the preferred orientation of a ligand when it binds to a target, as well as the strength of the interaction, often expressed as a binding affinity or docking score. This information is critical in drug design for identifying potential drug candidates. While numerous docking studies have been performed on various chromene derivatives against a range of biological targets, there is no specific published research detailing the predicted binding modes and affinities of this compound with any particular biological macromolecule.
Allosteric Modulation and Conformational Changes Induced by Ligand Binding
Beyond simple binding, some ligands can act as allosteric modulators, binding to a site on a protein other than the active site and causing a conformational change that alters the protein's activity. Molecular dynamics simulations can be used to study these dynamic processes. There is currently no available research that investigates the potential allosteric modulation or ligand-induced conformational changes caused by this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model, the activity of new, untested compounds can be predicted.
QSAR studies have been successfully applied to various classes of chromene derivatives to predict their in vitro biological activities, such as antimicrobial, anticancer, and antioxidant effects. These models are built using calculated molecular descriptors that encode structural, electronic, and physicochemical properties. However, a review of the scientific literature reveals no specific QSAR models that have been developed or validated for predicting the biological activity of this compound.
Development of Predictive Models based on Molecular Descriptors
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, is a cornerstone of modern computational drug discovery. For this compound and its analogs, QSAR models are developed to correlate their structural or physicochemical properties with their biological activities. This is achieved through the calculation of various molecular descriptors.
Molecular descriptors are numerical values that characterize the properties of a molecule. For a molecule like this compound, these descriptors can be categorized into several classes:
1D Descriptors: These are the simplest descriptors and include counts of atoms and bonds, molecular weight, and fragment counts.
2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, molecular connectivity indices, and electrotopological state (E-state) indices. These descriptors encode information about the atom types and their connectivity.
3D Descriptors: These are calculated from the 3D coordinates of the molecule and include descriptors of molecular shape, size, and electronic properties such as dipole moment and polarizability.
The development of a QSAR model for a series of 8-methoxy-2H-chromene-3-carboxylate derivatives would typically involve the following steps:
Data Set Preparation: A series of analogs of this compound with known biological activities (e.g., inhibitory concentrations, IC50) is compiled.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule in the series.
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that relates the descriptors to the biological activity.
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.
Table 1: Examples of Molecular Descriptors for Predictive Modeling of this compound
| Descriptor Type | Descriptor Example | Description |
| Constitutional (1D) | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |
| Number of Rotatable Bonds (nRotB) | The count of bonds that allow free rotation around them. | |
| Topological (2D) | Zagreb Index | A molecular descriptor that reflects the degree of branching of the molecular skeleton. |
| Balaban J Index | A distance-based topological index that is highly discriminating. | |
| Geometrical (3D) | Molecular Surface Area (MSA) | The total surface area of the molecule. |
| Molecular Volume (MV) | The volume occupied by the molecule. | |
| Electronic (3D) | Dipole Moment | A measure of the separation of positive and negative electrical charges within a molecule. |
| HOMO/LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to electron-donating and accepting abilities. |
Identification of Key Structural Features Contributing to Activity
Beyond predicting activity, computational methods are instrumental in identifying the specific structural features of this compound that are crucial for its interaction with a biological target. Techniques like pharmacophore modeling and molecular docking are central to this endeavor.
A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, a pharmacophore model could be generated based on a set of active analogs. This model would highlight key features such as:
Hydrogen Bond Acceptors: The oxygen atoms of the methoxy (B1213986), ester, and lactone groups.
Hydrogen Bond Donors: Potentially absent in the parent molecule but could be introduced in analogs.
Aromatic Rings: The benzene (B151609) ring of the chromene core.
Hydrophobic Features: The methyl group of the ester and the aromatic ring system.
Studies on similar coumarin (B35378) derivatives have successfully employed field-based 3D-QSAR and pharmacophore modeling to elucidate essential structural requirements for biological activity. These models often reveal the importance of the spatial arrangement of hydrogen bond acceptors and aromatic features for potent interactions with target proteins.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. If the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, this compound can be docked into its active site. This allows for a detailed visualization of the binding mode and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. This information is critical for understanding the mechanism of action and for designing new analogs with improved binding affinity.
Cheminformatics and Virtual Screening for Analog Discovery
Cheminformatics combines computational techniques with chemical information to aid in the drug discovery process. For this compound, cheminformatics tools are employed for virtual screening to identify novel, structurally similar compounds with potentially enhanced biological activity.
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This can be done through either ligand-based or structure-based approaches.
Ligand-Based Virtual Screening: If the structure of the target is unknown, but a set of active molecules is available, a model (like a pharmacophore or a QSAR model) based on these active molecules can be used to screen large compound databases for molecules with similar properties.
Structure-Based Virtual Screening: If the 3D structure of the target is known, molecular docking can be used to screen large libraries of compounds against the target's binding site.
Virtual screening of large chemical databases using the structure of this compound as a query can lead to the identification of a diverse set of new chromene derivatives with potentially interesting biological profiles.
Computational Assessment of Theoretical ADME Properties (Absorption, Distribution, Metabolism, Excretion)
A significant cause of failure for drug candidates in clinical trials is poor pharmacokinetic properties. The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties early in the drug discovery process is therefore crucial. Computational models provide a rapid and cost-effective way to predict these properties for compounds like this compound before they are synthesized.
A variety of computational models, often based on QSAR or machine learning, are available to predict key ADME parameters. For this compound, these predictions can provide valuable insights into its drug-likeness.
Table 2: Predicted Theoretical ADME Properties for this compound
| ADME Property | Predicted Value/Classification | Significance |
| Absorption | ||
| Human Intestinal Absorption | High | Indicates good absorption from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate to High | Suggests the ability to permeate the intestinal epithelium. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Likely to penetrate | The molecule may be able to enter the central nervous system. |
| Plasma Protein Binding | High | A significant fraction of the compound may be bound to plasma proteins, affecting its free concentration. |
| Metabolism | ||
| CYP450 Substrate/Inhibitor | Predictions for various isoforms (e.g., CYP2D6, CYP3A4) | Indicates potential for drug-drug interactions. |
| Excretion | ||
| Renal Excretion | Predicted clearance rate | Provides an estimate of how the compound is eliminated from the body. |
| Drug-Likeness | ||
| Lipinski's Rule of Five | Compliant | Suggests that the compound has properties that would make it a likely orally active drug in humans. |
| Veber's Rule | Compliant | Relates to oral bioavailability based on the number of rotatable bonds and polar surface area. |
These in silico ADME predictions are crucial for guiding the design of new analogs of this compound. By modifying the structure, it is possible to computationally optimize the ADME profile, for example, by reducing plasma protein binding or modulating BBB penetration, to achieve a more desirable pharmacokinetic profile for a specific therapeutic application.
Potential Academic Applications and Future Research Directions
A Versatile Scaffold: Role as a Synthetic Building Block
Methyl 8-methoxy-2H-chromene-3-carboxylate serves as a valuable and versatile starting material for the synthesis of more complex chemical structures. Its inherent reactivity and functional groups— a methoxy (B1213986) group, an ester, and the chromene core—provide multiple sites for chemical modification. This adaptability makes it an attractive scaffold for medicinal chemists and organic synthetic chemists alike.
Researchers have successfully utilized this compound as a precursor for the synthesis of a variety of derivatives, including novel 8-methoxycoumarin-3-carboxamides. nih.govresearchgate.net The synthetic pathway often involves the initial synthesis of ethyl 8-methoxycoumarin-3-carboxylate, a closely related analogue, through a cyclocondensation reaction. nih.gov This is then further modified to introduce diverse functionalities. For instance, hydrolysis of the ester group to the corresponding carboxylic acid allows for the formation of amide bonds with various amines, leading to a library of compounds with potentially diverse biological activities. nih.gov
The strategic placement of the methoxy group at the 8-position can influence the electronic properties of the entire molecule, thereby affecting its reactivity and biological interactions. The ability to readily modify the ester at the 3-position further enhances its utility as a building block for creating libraries of compounds for drug discovery and other applications. nih.govmdpi.com
Table 1: Synthetic Transformations of this compound and its Analogs
| Starting Material | Reagents and Conditions | Product | Reference |
| 3-methoxy-2-hydroxybenzaldehyde and diethyl malonate | Piperidine (B6355638), fusion | Ethyl 8-methoxycoumarin-3-carboxylate | nih.gov |
| Ethyl 8-methoxycoumarin-3-carboxylate | Bromine, Acetic Acid | Ethyl 5-bromo-8-methoxycoumarin-3-carboxylate | nih.gov |
| Ethyl 8-methoxycoumarin-3-carboxylate | Ammonium acetate (B1210297), fusion | 8-Methoxycoumarin-3-carboxamide | researchgate.net |
| 8-Methoxycoumarin-3-carboxamide | Acetic anhydride, reflux | N-acetyl-8-methoxycoumarin-3-carboxamide | researchgate.net |
| 8-Methoxycoumarin-3-carboxamide | Acetic acid, 4N HCl, reflux | 8-Methoxycoumarin-3-carboxylic acid | researchgate.net |
Illuminating Biology: Utility as a Chemical Probe
The chromene scaffold, the core of this compound, is a well-established fluorophore, and its derivatives are increasingly being explored as fluorescent probes for biological imaging. aip.orgresearchgate.netaip.org These probes are powerful tools for visualizing and understanding complex biological processes at the molecular level. nih.gov The intrinsic fluorescence of the chromene ring system, coupled with the potential for targeted functionalization, makes these compounds promising candidates for the development of sensors for specific analytes and for imaging subcellular organelles. aip.orgaip.org
While specific applications of this compound as a chemical probe are still an emerging area of research, the broader class of coumarin-based probes has been successfully employed to detect a range of biologically relevant molecules, including thiols, amino acids, and reactive oxygen species like hydrogen peroxide. aip.orgrsc.org The "thiol-chromene" click reaction, for example, allows for the rapid and selective detection of thiols in biological systems. researchgate.net
The methoxy and carboxylate groups on the target molecule could be strategically modified to tune its photophysical properties, such as absorption and emission wavelengths, and to introduce specific recognition motifs for biological targets. For instance, the ester group could be converted to an amide linked to a targeting moiety to direct the probe to a specific protein or cellular location. The development of such targeted probes based on the 8-methoxy-2H-chromene-3-carboxylate scaffold represents a significant opportunity for future research. researchgate.net
Beyond Biology: Exploration in Advanced Materials Science
The unique photophysical properties of chromene derivatives also make them attractive for applications in materials science, particularly in the development of fluorescent materials and dyes. orientjchem.org Coumarin-based compounds are known for their strong fluorescence, high quantum yields, and good photostability, which are desirable characteristics for applications such as organic light-emitting diodes (OLEDs), fluorescent sensors, and laser dyes.
Research into related 3-acetyl-8-methoxy-coumarin derivatives has shown that these compounds exhibit strong blue emission under ultraviolet light. mdpi.com The introduction of different substituents on the chromene core can modulate the intramolecular charge transfer (ICT) characteristics of the molecule, thereby tuning its fluorescence properties. nih.gov This tunability allows for the rational design of materials with specific emission colors and properties.
The this compound scaffold provides a platform for the synthesis of novel fluorescent materials. By incorporating this chromene unit into polymers or other macromolecular structures, it may be possible to create new materials with tailored optical properties for a variety of advanced applications.
Navigating the Future: Current Challenges and Emerging Opportunities in Chromene Derivative Research
The field of chromene chemistry is vibrant, with ongoing efforts to address existing challenges and capitalize on new opportunities. A significant focus is on the development of more efficient and environmentally friendly synthetic methods. ijpsjournal.comnih.gov Traditional synthetic routes often require harsh reaction conditions and the use of toxic reagents. nih.gov In response, researchers are exploring green synthesis strategies, including the use of water as a solvent, biodegradable catalysts, and microwave- or ultrasound-assisted reactions. ijpsjournal.comresearchgate.netresearchgate.net
Another key area of research is the development of novel catalytic systems for the synthesis and functionalization of the chromene core. msu.eduacs.org Metal-free domino reactions and rhodium-catalyzed C-H activation are among the innovative approaches being investigated to construct the chromene ring system with high efficiency and selectivity. nih.govacs.org These methods offer access to a wider range of structurally diverse chromene derivatives.
Structure-activity relationship (SAR) studies are crucial for guiding the design of new chromene derivatives with enhanced biological activity. nih.govnih.gov By systematically modifying the substituents on the chromene scaffold and evaluating their effects on a particular biological target, researchers can identify key structural features responsible for activity and design more potent and selective compounds. nih.govresearchgate.net
Charting New Territories: Unexplored Research Avenues and Innovative Methodologies
While significant progress has been made in the study of chromene derivatives, several unexplored research avenues and innovative methodologies hold promise for the future of this compound.
Unexplored Research Avenues:
Systematic Exploration of Biological Targets: While the anticancer and antimicrobial potential of chromene derivatives is recognized, a comprehensive screening of this compound and its derivatives against a wider range of biological targets is warranted. This could uncover novel therapeutic applications.
Development as Specific Enzyme Inhibitors: The structural features of this compound make it a candidate for the design of specific enzyme inhibitors. For example, derivatives of the related coumarin-3-carboxylic acid have been investigated as potential lactate (B86563) transport inhibitors. nih.gov
Application in Photodynamic Therapy: The photosensitizing properties of some coumarins suggest that derivatives of this compound could be investigated for their potential in photodynamic therapy, a treatment that uses light to activate a photosensitizing agent to kill cancer cells.
Innovative Methodologies:
Combinatorial Synthesis and High-Throughput Screening: The use of combinatorial chemistry to generate large libraries of derivatives based on the this compound scaffold, coupled with high-throughput screening, could accelerate the discovery of new bioactive compounds. researchgate.net
Flow Chemistry for Synthesis: The application of flow chemistry could offer a safer, more efficient, and scalable method for the synthesis of this compound and its derivatives, allowing for precise control over reaction parameters.
Computational Modeling and Drug Design: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to predict the biological activity of new derivatives and guide the design of more potent compounds. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl 8-methoxy-2H-chromene-3-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via cyclocondensation of substituted benzaldehydes with acrolein derivatives. For example, a reflux reaction of 2-hydroxy-3-methoxybenzaldehyde with acrolein in 1,4-dioxane, catalyzed by potassium carbonate, yields the chromene core. Optimizing stoichiometry (e.g., 1.5 equivalents of acrolein) and reaction time (8 hours) improves yields up to 82% . Solvent choice (e.g., ethanol for recrystallization) also affects purity and melting point reproducibility.
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer : Key techniques include:
- Single-crystal X-ray diffraction : Determines dihedral angles (e.g., 48.04° between coumarin and aryl rings) and intermolecular interactions (C–H⋯O hydrogen bonds) .
- NMR spectroscopy : NMR identifies methoxy protons (δ ~3.8–4.0 ppm) and chromene ring protons (δ ~6.5–8.5 ppm) .
- Melting point analysis : Reported mp ranges (e.g., 352–353 K) must be cross-validated with differential scanning calorimetry (DSC) to detect polymorphic variations .
Advanced Research Questions
Q. How can researchers address discrepancies in melting points or spectral data between synthesized batches?
- Methodological Answer : Contradictions often arise from:
- Polymorphism : Use X-ray powder diffraction (XRPD) to identify crystalline forms. For example, differing hydrogen-bonding networks in crystal lattices can alter melting points .
- Impurity profiles : Employ HPLC-MS to detect trace byproducts (e.g., unreacted acrolein or oxidized intermediates). Adjust purification methods (e.g., gradient flash chromatography) to resolve co-elution issues .
Q. What strategies optimize the compound’s bioactivity through structural modifications?
- Methodological Answer :
- Substituent engineering : Introduce electron-withdrawing groups (e.g., nitro at C8) to enhance antimicrobial activity .
- Esterification : Replace the methyl ester with bulkier groups (e.g., cyclopentylamide) to improve binding affinity in cancer targets .
- Computational modeling : Use DFT calculations to predict substituent effects on HOMO-LUMO gaps, correlating with redox-mediated bioactivity .
Q. What challenges arise in interpreting hydrogen bonding and supramolecular features from crystallographic data?
- Methodological Answer :
- Weak interactions : C–H⋯O bonds (2.5–3.0 Å) in crystal packing require high-resolution data (R factor < 0.05) for accurate assignment. Refinement software like SHELXL must account for thermal motion artifacts .
- Conformational flexibility : The half-chair conformation of the dihydropyran ring introduces torsional strain, complicating electron density maps. Constraints from IR spectroscopy (C=O stretches at ~1700 cm) aid in validating crystallographic models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
